4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Nanocatalysis and Organic Synthesis
- Nanosized N-sulfonated Brönsted Acidic Catalysts: A novel nanosized N-sulfonated Brönsted acidic catalyst was developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated excellent yields and reusability without loss of catalytic activity, showcasing the potential of sulfonyl chloride derivatives in facilitating efficient and environmentally friendly chemical reactions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Surfactant and Material Science
- Functionalized N-Sulfonates Synthesis and Evaluation: Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized to confer water solubility and anionic character to molecules, highlighting the role of sulfonyl chloride derivatives in creating compounds with potential biological activity. These compounds were evaluated for antimicrobial and antifungal activities, demonstrating the diversity of applications for sulfonyl chloride derivatives in biological and material sciences (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).
Catalysis and Green Chemistry
- Brönsted Acid Catalysts for Organic Synthesis: Utilizing 4-(succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst, research demonstrated its efficiency in catalyzing the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This approach underscores the application of sulfonyl chloride derivatives in promoting sustainable and efficient synthetic methodologies (N. G. Khaligh, 2015).
Multicomponent Reaction Catalysis
- Synthesis of Substituted Imidazoles: A study demonstrated the use of 4-(1-imidazolium) butane sulfonate as an excellent catalyst for the synthesis of substituted imidazoles through a multicomponent condensation strategy under solvent-free conditions. This highlights the potential of sulfonyl chloride derivatives in facilitating complex organic reactions, offering high yields, and environmental benefits (Matiur Rahman et al., 2012).
properties
IUPAC Name |
4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSPWYQTTUGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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